molecular formula C21H18N2O4S B14922390 2-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate

2-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate

Cat. No.: B14922390
M. Wt: 394.4 g/mol
InChI Key: VZKLWNYMTUBVFR-PXLXIMEGSA-N
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Description

2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound that features a combination of hydrazone, sulfonyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves the reaction of a hydrazone derivative with a sulfonyl chloride and an ester. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form reversible covalent bonds with certain enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the ester group can facilitate the compound’s cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

[2-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C21H18N2O4S/c1-16-11-13-17(14-12-16)21(24)27-20-10-6-5-7-18(20)15-22-23-28(25,26)19-8-3-2-4-9-19/h2-15,23H,1H3/b22-15+

InChI Key

VZKLWNYMTUBVFR-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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